molecular formula C20H12ClF3O2 B14256511 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate CAS No. 187840-10-4

2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate

Cat. No.: B14256511
CAS No.: 187840-10-4
M. Wt: 376.8 g/mol
InChI Key: ODAYSINFWQJAAZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate is a chemical compound known for its unique structure, which includes a trifluoromethyl group and a pyrene moiety

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate typically involves the reaction of pyrene with trifluoroacetic anhydride and chloroacetyl chloride. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate exerts its effects is primarily through its interaction with molecular targets via its pyrene and trifluoromethyl groups. The pyrene moiety can intercalate into DNA, making it useful in studying DNA interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate include:

The uniqueness of this compound lies in its combination of the pyrene and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable in a wide range of scientific research applications.

Properties

CAS No.

187840-10-4

Molecular Formula

C20H12ClF3O2

Molecular Weight

376.8 g/mol

IUPAC Name

(2,2,2-trifluoro-1-pyren-1-ylethyl) 2-chloroacetate

InChI

InChI=1S/C20H12ClF3O2/c21-10-16(25)26-19(20(22,23)24)15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9,19H,10H2

InChI Key

ODAYSINFWQJAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(C(F)(F)F)OC(=O)CCl

Origin of Product

United States

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